An In-depth Technical Guide to Methyl 4-formyl-3-hydroxybenzoate: Chemical Properties, Structure Elucidation, and Biological Activity
An In-depth Technical Guide to Methyl 4-formyl-3-hydroxybenzoate: Chemical Properties, Structure Elucidation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-formyl-3-hydroxybenzoate, a versatile organic compound with applications in pharmaceutical and chemical synthesis. The document details experimental protocols for its synthesis and purification, and provides a thorough analysis of its structure through spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the compound's potential biological activities, specifically its role as a potential α-glucosidase inhibitor and its antimicrobial properties, offering insights into its mechanism of action.
Chemical and Physical Properties
Methyl 4-formyl-3-hydroxybenzoate is an aromatic organic compound characterized by the presence of a methyl ester, a formyl (aldehyde), and a hydroxyl group attached to a benzene ring. These functional groups contribute to its unique chemical reactivity and physical properties. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [PubChem CID: 14395860] |
| Molecular Weight | 180.16 g/mol | [PubChem CID: 14395860] |
| IUPAC Name | methyl 4-formyl-3-hydroxybenzoate | [PubChem CID: 14395860] |
| CAS Number | 24589-98-8 | [PubChem CID: 14395860] |
| Appearance | White solid | [1] |
| Topological Polar Surface Area | 63.6 Ų | [PubChem CID: 14395860] |
| Hydrogen Bond Donor Count | 1 | [ChemScene] |
| Hydrogen Bond Acceptor Count | 4 | [ChemScene] |
| Rotatable Bond Count | 2 | [ChemScene] |
Synthesis and Purification
A reliable method for the synthesis of Methyl 4-formyl-3-hydroxybenzoate involves the esterification of 4-formyl-3-hydroxybenzoic acid. The following protocol provides a detailed procedure for this synthesis.
Experimental Protocol: Esterification of 4-formyl-3-hydroxybenzoic acid[1]
Materials:
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4-formyl-3-hydroxybenzoic acid (5 g, 30 mmol)
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Methanol (70 mL)
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Thionyl chloride (3.29 mL, 45 mmol)
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Toluene (50 mL)
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Ethyl acetate
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Hexane
Procedure:
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Suspend 4-formyl-3-hydroxybenzoic acid (5 g, 30 mmol) in methanol (70 mL) in a round-bottom flask.
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Add thionyl chloride (3.29 mL, 45 mmol) dropwise to the suspension.
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Heat the mixture to reflux and maintain for 12 hours (overnight).
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After reflux, concentrate the reaction mixture to dryness using a rotary evaporator.
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Add toluene (50 mL) to the residue and concentrate again to remove any remaining thionyl chloride.
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Recrystallize the crude product from an ethyl acetate-hexane solvent system.
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This procedure yields approximately 4.8 g (85%) of Methyl 4-formyl-3-hydroxybenzoate as a white solid.[1]
A logical workflow for this synthesis is depicted in the following diagram:
Structure Elucidation
The structure of Methyl 4-formyl-3-hydroxybenzoate can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the methyl protons of the ester, and the hydroxyl proton. Due to the substitution pattern, the aromatic region will likely display a complex splitting pattern. The aldehyde proton will appear as a singlet at a characteristic downfield shift (around 10 ppm). The methyl ester protons will be observed as a singlet around 3.9 ppm. The hydroxyl proton signal may be broad and its position can vary depending on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all nine carbon atoms in the molecule. The carbonyl carbons of the ester and aldehyde groups will resonate at the downfield end of the spectrum (typically >160 ppm). The aromatic carbons will appear in the range of 110-160 ppm, and the methyl carbon of the ester group will be observed at a more upfield position (around 50-60 ppm).
Predicted ¹H and ¹³C NMR Data:
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.8 | s |
| Aromatic (H-2) | ~7.6 | d |
| Aromatic (H-5) | ~7.0 | d |
| Aromatic (H-6) | ~7.8 | dd |
| Hydroxyl (-OH) | Variable | br s |
| Methyl (-OCH₃) | ~3.9 | s |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | ~191 |
| Ester Carbonyl (C=O) | ~166 |
| Aromatic (C-1) | ~125 |
| Aromatic (C-2) | ~118 |
| Aromatic (C-3) | ~160 |
| Aromatic (C-4) | ~135 |
| Aromatic (C-5) | ~119 |
| Aromatic (C-6) | ~132 |
| Methyl (-OCH₃) | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 4-formyl-3-hydroxybenzoate will exhibit characteristic absorption bands for its functional groups.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aldehyde) | 2700-2850 (two weak bands) |
| C=O stretch (aldehyde) | ~1690 |
| C=O stretch (ester) | ~1720 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (ester) | 1100-1300 |
Mass Spectrometry (MS)
Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 4-formyl-3-hydroxybenzoate, electrospray ionization (ESI) in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 181.[1]
The general workflow for the spectroscopic analysis of this compound is outlined below:
Biological Activity and Mechanism of Action
Preliminary studies suggest that Methyl 4-formyl-3-hydroxybenzoate possesses noteworthy biological activities, particularly as an enzyme inhibitor and an antimicrobial agent.
α-Glucosidase Inhibition
Methyl 4-formyl-3-hydroxybenzoate has been identified as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[2] Inhibition of this enzyme can delay the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. The inhibitory activity of phenolic compounds like Methyl 4-formyl-3-hydroxybenzoate is often attributed to their ability to bind to the active site of the enzyme, preventing the substrate from binding. This interaction can involve hydrogen bonding and hydrophobic interactions with the amino acid residues in the enzyme's active site.
The proposed mechanism of α-glucosidase inhibition is illustrated in the following diagram:
Antimicrobial Activity
Derivatives of hydroxybenzoic acid, commonly known as parabens, are well-known for their antimicrobial properties.[2] The mechanism of action is believed to involve the disruption of bacterial cell membrane transport processes and the inhibition of DNA and RNA synthesis.[2] The lipophilicity of the molecule plays a role in its ability to penetrate the bacterial cell membrane.
Conclusion
Methyl 4-formyl-3-hydroxybenzoate is a compound with significant potential in both synthetic chemistry and pharmacology. This guide has provided a detailed overview of its chemical properties, a practical protocol for its synthesis, and a comprehensive approach to its structural elucidation using modern spectroscopic techniques. The exploration of its biological activities as an α-glucosidase inhibitor and an antimicrobial agent opens avenues for further research and development in the pharmaceutical industry. The presented data and protocols are intended to serve as a valuable resource for scientists and researchers working with this versatile molecule.
